Physicochemical properties of N-ethyl-2-hydroxypropanamide
Physicochemical properties of N-ethyl-2-hydroxypropanamide
An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-2-hydroxypropanamide
Foreword: A Molecule of Chiral Significance
In the landscape of modern synthetic chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug can be intrinsically linked to its stereochemistry, making the tools that control chirality indispensable. N-ethyl-2-hydroxypropanamide, a derivative of lactic acid, emerges as a significant molecule in this context. Its dual functionality, possessing both a hydroxyl and a secondary amide group, combined with a chiral center, makes it a valuable chiral auxiliary and a versatile building block for more complex molecular architectures.[1] This guide provides a comprehensive exploration of the core physicochemical properties of N-ethyl-2-hydroxypropanamide, offering not just data, but the experimental context and scientific rationale crucial for its effective application by researchers, scientists, and drug development professionals.
Molecular Identity and Structural Elucidation
Accurate identification is the foundation of all chemical research. N-ethyl-2-hydroxypropanamide is a chiral compound existing as two distinct enantiomers, (2S) and (2R).[1] The designation specifies the absolute configuration at the C2 carbon, which is critical for its role in stereoselective synthesis.[1]
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Systematic Name: (2S)-N-ethyl-2-hydroxypropanamide or (2R)-N-ethyl-2-hydroxypropanamide
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Common Names: (S)-N-Ethyl lactamide, (R)-N-Ethyl lactamide
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CAS Registry Number:
The molecule's structure, featuring a stereogenic center and hydrogen-bonding functional groups, dictates its physical properties and chemical reactivity.
Caption: Structure of N-ethyl-2-hydroxypropanamide with key functional groups.
Core Physicochemical Properties
The utility of a chemical compound in any application, particularly in drug development, is governed by its physical and chemical properties. These parameters influence everything from reaction kinetics to formulation stability and bioavailability.
Summary of Key Parameters
The following table consolidates the essential physicochemical data for N-ethyl-2-hydroxypropanamide. It is important to note that some values are predicted via computational models, while others are experimentally determined.
| Property | Value | Source |
| Molecular Weight | 117.15 g/mol | [1][3] |
| Melting Point | 44.5 - 45 °C | [1][2] |
| Boiling Point | 280.9 °C (at 760 mmHg) 98 °C (at 0.04 Torr) | [1][2] |
| Density | 1.029 g/cm³ (at 40 °C) | [1] |
| Predicted pKa | 13.65 ± 0.20 | [1][2] |
| Predicted LogP | -0.10580 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Physical State and Appearance
At ambient temperature, N-ethyl-2-hydroxypropanamide is typically a liquid or low-melting solid, consistent with its observed melting point of 44.5-45 °C.[1][2] Its ability to form hydrogen bonds via the hydroxyl and amide groups contributes to a higher melting and boiling point than non-polar compounds of similar molecular weight.
Solubility Profile
The presence of two hydrogen bond donors (O-H and N-H) and two acceptor sites (C=O and O-H) suggests strong interactions with polar solvents.[2] The predicted LogP (octanol-water partition coefficient) of -0.10580 indicates that the compound is hydrophilic, favoring partitioning into the aqueous phase over an organic phase.[2] This property is critical for applications in aqueous reaction media and for developing formulations intended for biological systems.
Acidity and Basicity (pKa)
Amides are generally considered neutral or very weak bases.[4] The predicted pKa of 13.65 is for the hydroxyl proton, indicating it is a very weak acid, similar to other alcohols. The amide N-H proton is significantly less acidic. This lack of ionizable character in the physiological pH range (1-8) means its solubility and permeability are less likely to be affected by pH changes in the gastrointestinal tract, a key consideration in drug design.
Spectroscopic Profile
Structural confirmation and purity assessment rely heavily on spectroscopic techniques. The following describes the expected spectral characteristics for N-ethyl-2-hydroxypropanamide.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic peaks: a strong, broad absorption around 3300-3400 cm⁻¹ for the O-H and N-H stretches, a strong, sharp absorption around 1640 cm⁻¹ for the C=O (Amide I band) stretch, and an N-H bend (Amide II band) around 1550 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: One would expect to see distinct signals for the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), the methyl group adjacent to the chiral center (a doublet), the chiral center proton (a quartet or multiplet), and broad, exchangeable singlets for the OH and NH protons.[5]
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¹³C NMR: The spectrum would show five distinct carbon signals, with the carbonyl carbon appearing furthest downfield (around 175 ppm).[5]
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z of 117.[1] Characteristic fragmentation patterns would likely involve the loss of the ethyl group, the hydroxyl group, and cleavage around the amide bond, providing further structural confirmation.[1]
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized and self-validating protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.
Protocol: Determination of Melting Point
Expertise & Experience Insight: The melting point is a robust indicator of purity. A sharp melting range (typically <1°C) suggests a highly pure compound, while a broad range indicates the presence of impurities, which depress and broaden the melting point. This protocol uses a digital melting point apparatus for precision and objectivity.
Caption: Workflow for Melting Point Determination.
Methodology:
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Sample Preparation: Ensure the N-ethyl-2-hydroxypropanamide sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the solid into a fine powder.
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Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-3 mm height) into the closed end.
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Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
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Initial Ramp: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 45 °C).
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Fine Ramp & Observation: Once the temperature is within 10 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the onset and completion of melting.
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Record Range: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). This is the melting range.
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Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within 0.5 °C.
Protocol: Determination of Aqueous Solubility
Expertise & Experience Insight: This protocol employs the shake-flask method, a gold standard for determining thermodynamic solubility. The inclusion of a 24-hour equilibration period is crucial to ensure the system reaches a true equilibrium between the solid and dissolved states. Analysis by a calibrated HPLC-UV system provides high sensitivity and specificity.
Caption: Workflow for Shake-Flask Solubility Measurement.
Methodology:
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System Preparation: Add an excess amount of solid N-ethyl-2-hydroxypropanamide to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.
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Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This extended time allows the system to reach thermodynamic equilibrium.
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Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
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Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a known factor (e.g., 1:10 or 1:100) using the mobile phase of the analytical system to prevent precipitation.
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Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
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Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value (e.g., in mg/mL or mM).
Applications in Research and Drug Development
The unique structural features of N-ethyl-2-hydroxypropanamide make it a valuable tool in several scientific domains:
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Chiral Auxiliary: Its primary application is in asymmetric synthesis. The chiral center can direct the stereochemical outcome of a reaction on a prochiral substrate, allowing for the synthesis of enantiomerically pure products.[1] This is fundamental in the pharmaceutical industry, where a single enantiomer often accounts for the desired therapeutic effect.[6]
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Biodegradable Polymers: As a derivative of lactic acid, it can be a monomer or building block for creating biodegradable polymers, which have applications in medical devices and controlled-release drug delivery systems.[7]
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Formulation Science: Lactamide derivatives have been explored for their potential to reduce the toxicity and skin irritation of other components in pharmaceutical and cosmetic formulations.[8] Its hydrophilic nature and hydrogen-bonding capacity can influence the solubility and stability of active pharmaceutical ingredients (APIs).
Conclusion
N-ethyl-2-hydroxypropanamide is more than a simple organic molecule; it is a precisely defined tool for controlling chemical synthesis and a functional ingredient for advanced formulations. Its well-characterized physicochemical properties—a defined melting point, hydrophilicity, and specific spectroscopic signature—provide the reliable foundation necessary for its application in high-stakes research and development. Understanding these core parameters and the robust experimental methods used to determine them is essential for any scientist seeking to leverage this versatile compound to its full potential.
References
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LookChem. (n.d.). n-Ethyl-2-hydroxypropanamide. Retrieved February 27, 2026, from [Link]
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PubChem. (n.d.). (2R)-N-Ethyl-2-hydroxypropanamide. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). Use of lactamide derivatives in formulations to reduce toxicity.
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McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved February 27, 2026, from [Link]
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Scribd. (n.d.). Properties of Amines and Amides Analysis. Retrieved February 27, 2026, from [Link]
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PubChem. (n.d.). N-ethyl-2-hydroxy-2-methylpropanamide. Retrieved February 27, 2026, from [Link]
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Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved February 27, 2026, from [Link]
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PraxiLabs. (n.d.). Test for amide | Amide group virtual detection. Retrieved February 27, 2026, from [Link]
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WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved February 27, 2026, from [Link]
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